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Adverse Event Profile and Management

The table below summarizes the common treatment-emergent adverse events (TEAEs) observed in the phase

1b dose-escalation study and their recommended management strategies [1] [2].

Adverse Event
Incidence (All
Grades)

Grade ≥3
Incidence

Management Recommendations

Anemia 31% 23% Monitor complete blood counts; provide

supportive care as needed.

Fatigue 21% Not commonly

≥3

Manage with supportive care; no treatment

interruptions or discontinuations reported.

Nausea 21% Not commonly

≥3

Manage with supportive care; no treatment

interruptions or discontinuations reported.

Headache 21% Not commonly

≥3

Manage with supportive care; no treatment

interruptions or discontinuations reported.

Dyspnea 21% Not commonly

≥3

Manage with supportive care; no treatment

interruptions or discontinuations reported.
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Adverse Event
Incidence (All
Grades)

Grade ≥3
Incidence

Management Recommendations

Neutropenia Not specified 13% Monitor complete blood counts; manage

according to clinical guidelines.

Thrombocytopenia Not specified 10% Monitor complete blood counts; manage

according to clinical guidelines.

Increased
ALT/AST

Occasional One DLT (G3

ALT/G2 AST)

Monitor liver function tests; interrupt dosing

and manage as per DLT protocol.

Key Clinical Trial Design & Safety

The safety profile was established in a Phase 1b/2 dose-escalation study (NCT03037645) in patients with

relapsed/refractory B-cell malignancies who had received a median of four prior therapies [1] [2] [3].

Dosing: Vecabrutinib was administered orally twice daily, starting at 50 mg total daily dose and
escalating up to 820 mg total daily dose (410 mg BID) across seven dose levels [1] [2].

Maximum Tolerated Dose (MTD): The MTD was not reached. Vecabrutinib was well-tolerated up
to the highest dose studied (410 mg BID) [1] [2].

Dose-Limiting Toxicity (DLT): One DLT occurred at the 41 mg BID dose level, where a patient could
not receive >80% of planned doses due to Grade 3 ALT and Grade 2 AST elevations. After cohort

expansion, no further DLTs were found, and escalation continued [1] [2].
Serious Adverse Events (SAEs): SAEs occurred in 7 patients but none were considered related
to vecabrutinib by investigators. Two patient deaths occurred (perforated bowel, sepsis), both
attributed to underlying disease [1] [2].

The following diagram illustrates the dose escalation workflow and key safety findings from the phase 1b

study:
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Vecabrutinib Dose Escalation and Safety Findings

Phase 1b Dose Escalation Study

Modified 3+3 Design

Oral Dosing: 50 mg to 820 mg total daily dose

Safety Assessment

One DLT at 41 mg BID
(Grade 3 ALT / Grade 2 AST)

Maximum Tolerated Dose
Not Reached

Most Common AEs:
• Anemia (31%)

• Fatigue, Nausea,
Headache, Dyspnea (21% each)

Vecabrutinib well-tolerated
up to 410 mg BID

Click to download full resolution via product page

Experimental Protocol for Clinical Safety Monitoring

For researchers designing clinical trials for similar agents, here is a detailed methodology for safety and

toxicity monitoring based on the vecabrutinib study protocol [1] [2] [3].

Primary Objective: Assess safety and tolerability, identify DLTs, and determine the MTD and

recommended Phase 2 dose.
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Patient Population: Adults with histologically confirmed relapsed/refractory B-cell malignancies (CLL,

MCL, WM, etc.) who have received ≥2 prior lines of therapy, including a prior covalent BTK inhibitor.
Dose Escalation Design: Standard 3+3 design. DLTs are assessed over the first 4-week cycle.

Safety Assessments:
Collection of TEAEs: Record all adverse events from the first dose until the end of the study.

Grade events according to standard clinical criteria (e.g., CTCAE).
Laboratory Tests: Perform hematology panels (for anemia, neutropenia, thrombocytopenia)

and clinical chemistry tests (for ALT, AST, and other parameters) at screening, periodically
during cycles, and as clinically indicated.

Other Assessments: Physical examinations, vital signs, and electrocardiograms.
Dose-Limiting Toxicity (DLT) Criteria: DLT is defined as clinically significant adverse events

occurring during Cycle 1 that are considered related to vecabrutinib. Examples from the study
include:

Hematologic Toxicity: Grade 4 neutropenia lasting >7 days or accompanied by fever.
Non-Hematologic Toxicity: Any Grade ≥3 event, with specific exceptions.

Dosing Interruption: Inability to receive >80% of planned doses in Cycle 1 due to treatment-
related toxicity.

Management of Toxicities:
Dose Interruption/Modification: For specific toxicities like elevated liver enzymes (as seen

with the one DLT), dosing should be interrupted until recovery, and the patient should be
managed per protocol.

Cohort Expansion: If a DLT is observed in 1 of 3 initial patients, expand the cohort to 6
patients to further evaluate safety.

Overall Safety Conclusion

The phase 1b trial demonstrated that vecabrutinib had a favorable and manageable safety profile in a

heavily pre-treated, high-risk population [1] [2]. The absence of dose-dependent toxicity at higher doses and

the fact that the MTD was not reached are positive indicators for its tolerability.
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escalation-toxicity-management]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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